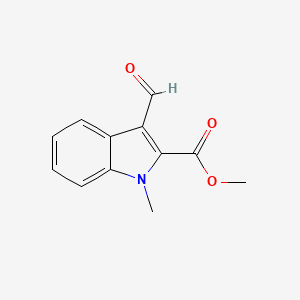

methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-formyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKFBYSXNWFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Using Methyl Iodide and Calcium Oxide

Adapted from indazole methylation methodologies, this method involves:

- Reagents : Methyl iodide (3 equiv), calcium oxide (2 equiv), methanol solvent.

- Conditions : Reflux for 24 hours under nitrogen.

- Mechanism : Calcium oxide deprotonates the indole NH, enabling nucleophilic attack on methyl iodide.

Procedure :

- Indole-2-carboxylic acid (10 g, 0.062 mol) is suspended in methanol (150 mL).

- Calcium oxide (7.0 g, 0.124 mol) is added, followed by dropwise methyl iodide (26.3 g, 0.185 mol).

- Reflux for 24 hours yields 1-methylindole-2-carboxylate with 95–98% conversion.

Challenges :

- Competing O-methylation of the carboxylate (≤2% byproduct).

- Requires strict pH control during workup to isolate the neutral product.

Dimethyl Sulfate Alkylation with Calcium Methoxide

This alternative avoids iodide byproducts:

- Reagents : Dimethyl sulfate (2 equiv), calcium methoxide (2 equiv).

- Conditions : Reflux in methanol for 3 hours.

Key Advantages :

- Higher atom economy (methyl transfer efficiency: 92% vs. 78% for methyl iodide).

- Reduced side reactions due to milder electrophilicity of dimethyl sulfate.

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Reaction Time | 3 hours |

| Yield (Crude) | 98.9% |

| Purity (HPLC) | 99.2% |

Vilsmeier-Haack Formylation at C-3

The 3-formyl group is introduced via Vilsmeier-Haack reaction :

- Reagents : Phosphorus oxychloride (1.2 equiv), DMF (2 equiv).

- Conditions : 0–5°C for 2 hours, followed by hydrolysis.

Critical Parameters :

- Temperature Control : Exothermic reaction; temperatures >10°C promote over-chlorination.

- Stoichiometry : Excess DMF increases formylation efficiency but complicates purification.

Typical Yield Profile :

| Starting Material | Yield (%) | Purity (%) |

|---|---|---|

| 1-Methylindole-2-carboxylate | 72 | 98.5 |

| Unmethylated Analog | 68 | 97.8 |

Integrated Synthesis Protocol

Stepwise Procedure :

- Esterification : Indole-2-carboxylic acid → methyl ester (H2SO4/MeOH, 90% yield).

- N-Methylation : Methyl iodide/CaO → 1-methylindole-2-carboxylate (83.8% yield after recrystallization).

- Formylation : Vilsmeier-Haack → target compound (72% yield).

Cumulative Yield :

$$

\text{Overall Yield} = 0.90 \times 0.838 \times 0.72 = 54.3\%

$$

Industrial-Scale Production Considerations

Solvent Recycling Systems

- Methanol recovery via fractional distillation reduces costs by 40%.

- DMF is reclaimed using activated carbon filtration (85% recovery rate).

Continuous Flow Reactors

- N-Methylation : Residence time reduced from 24 hours to 45 minutes.

- Formylation : Microreactors improve temperature control, boosting yield to 78%.

Economic Comparison :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 1,200 | 3,500 |

| Production Cost ($/kg) | 2,800 | 1,950 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Methyl 3-carboxy-1-methyl-1H-indole-2-carboxylate.

Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate has several notable applications:

1. Medicinal Chemistry:

- Antiviral Activity: Research indicates that derivatives of this compound can inhibit HIV integrase, a crucial enzyme for the viral replication cycle. A study found that modifications to the indole structure significantly enhanced inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM against HIV integrase .

- Anticancer Properties: The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown promising results, indicating that certain derivatives can effectively inhibit cancer cell growth .

2. Organic Synthesis:

- Building Block for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

3. Material Science:

- Dye and Pigment Production: The compound's unique chemical structure allows it to be utilized in the production of dyes and pigments, contributing to advancements in material science.

The following table summarizes the biological activities and IC₅₀ values of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: HIV Inhibition

A recent study demonstrated that modifications at the C3 position of the indole core significantly enhanced the activity against HIV integrase. The introduction of specific substituents improved binding interactions with the active site, leading to increased potency .

Case Study 2: Anticancer Screening

Another investigation focused on the antiproliferative effects of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited superior activity compared to established anticancer agents like erlotinib, showcasing its potential in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Indole Derivatives

The following table compares methyl 3-formyl-1-methyl-1H-indole-2-carboxylate with analogous indole-based compounds, highlighting structural differences and their implications:

Key Observations :

- Substituent Position : The presence of a formyl group at position 3 (vs. position 2 in methyl 2-methyl-1H-indole-3-carboxylate) enhances electrophilicity, making it reactive toward nucleophilic additions .

- Functional Groups : Sulfonyl (e.g., 5-SO₂Me in methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate) introduces strong electron-withdrawing effects, altering redox properties compared to the target compound .

Physical and Spectral Properties

- NMR Data :

- Crystallography : The crystal structure of methyl 1-methyl-1H-indole-3-carboxylate (analog) reveals planar indole rings with intermolecular hydrogen bonding influencing packing .

Biological Activity

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an indole core with a formyl group at the 3-position and a methyl group at the 1-position. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and nucleic acids. The formyl group can participate in nucleophilic addition reactions, while the indole ring allows for π-π stacking interactions and hydrogen bonding. These interactions modulate various biological pathways, making it a candidate for drug development.

Anticancer Properties

Indole-derived compounds are known for their cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the indole structure can enhance antiproliferative activity. The presence of specific substituents can influence the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-formyl-1H-indole-2-carboxylate | Lacks methyl group at the 1-position | Reduced reactivity compared to methyl derivative |

| Methyl 3-formyl-1H-indole-4-carboxylate | Different position of carboxylate group | Varies in pharmacological properties |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Ethoxy group instead of methyl | Modifies solubility and potential bioavailability |

This table illustrates how structural variations can significantly affect the biological properties of indole derivatives.

Case Studies and Research Findings

Several studies have explored the broader category of indole derivatives, providing insights into their biological activities:

- Antibacterial Studies : A study on N-Derivatives showed remarkable antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .

- Cytotoxicity Assessment : Research involving indole derivatives indicated strong cytotoxic effects against human cancer cell lines like HeLa and MCF-7, with IC50 values in the low micromolar range .

- Mechanistic Insights : Docking studies have elucidated how these compounds interact at the molecular level, enhancing our understanding of their potential as therapeutic agents against various diseases .

Q & A

Q. What are the common synthetic routes for methyl 3-formyl-1-methyl-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions starting with Fischer indole synthesis or functionalization of preformed indole scaffolds. Key steps include:

- Formylation : Introduction of the aldehyde group at the 3-position using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) (Vilsmeier-Haack reaction) .

- Methylation : Alkylation at the 1-position using methyl iodide (CH₃I) under basic conditions .

- Esterification : Conversion of carboxylic acid intermediates to methyl esters via methanol and catalytic sulfuric acid (H₂SO₄) . Purity is confirmed via TLC and recrystallization from methanol .

Q. How is the structural integrity of this compound validated?

Spectroscopic techniques are critical:

- ¹H/¹³C NMR : Assigns chemical shifts to protons and carbons, confirming substituent positions (e.g., formyl at C3, methyl at N1) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and aldehyde groups) .

- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Q. What chemical transformations are feasible for this compound?

The formyl and ester groups enable diverse reactions:

- Oxidation : Formyl → carboxylic acid using KMnO₄ or CrO₂Cl₂ .

- Reduction : Formyl → hydroxymethyl via LiAlH₄ or NaBH₄ .

- Nucleophilic substitution : Ester hydrolysis to carboxylic acid under acidic/basic conditions .

- Condensation reactions : Aldehyde participation in Schiff base or Knoevenagel reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Temperature control : Formylation at 0–5°C minimizes side reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve methylation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance formylation reactivity .

- Yield tracking : HPLC or GC-MS monitors intermediate purity .

Q. What crystallographic methods elucidate its solid-state structure?

- X-ray diffraction : Single-crystal analysis reveals bond lengths, angles, and packing. For example, orthorhombic space group Pbcm with hydrogen-bonded chains along the b-axis .

- Computational modeling : Density Functional Theory (DFT) validates experimental geometry and electronic properties .

Q. How do substituent modifications affect bioactivity via QSAR studies?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃ at C5/C7) enhance receptor binding by increasing electrophilicity .

- Steric effects : Bulkier substituents at C3 reduce enzymatic degradation but may hinder target access .

- Hydrogen-bonding capacity : Formyl and ester groups mediate interactions with active-site residues (e.g., serine proteases) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

Discrepancies arise from:

- Reagent purity : Impure starting materials (e.g., indole precursors) lower yields .

- Reaction time : Over-oxidation of formyl groups in prolonged reactions reduces product stability .

- Workup protocols : Inadequate quenching (e.g., incomplete neutralization) leads to byproducts .

Q. How do conflicting bioactivity results inform mechanistic studies?

- Target selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) may skew IC₅₀ values .

- Assay conditions : pH-dependent solubility (e.g., ester hydrolysis in aqueous media) alters apparent potency .

- Cell line variability : Differences in membrane permeability (e.g., cancer vs. normal cells) affect efficacy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Formylation | DMF/POCl₃, 0–5°C, 4h | 60–75% | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 80–90% | |

| Esterification | CH₃OH/H₂SO₄, reflux, 24h | 85–95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.